2,5-Dioxo-4a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carboxylic acid ethyl ester
Overview
Description
2,5-Dioxo-4a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carboxylic acid ethyl ester is a complex organic compound with a molecular formula of C14H18O4. This compound belongs to the class of naphthalene derivatives and is characterized by its unique structure, which includes a dioxo group, a methyl group, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-4a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carboxylic acid ethyl ester typically involves multiple steps, starting with the base molecule of naphthalene. The process may include:
Oxidation: : The naphthalene ring is oxidized to introduce oxygen atoms, forming the dioxo group.
Methylation: : Introduction of a methyl group at the 4a-position.
Esterification: : Conversion of the carboxylic acid group to its ethyl ester form.
Industrial Production Methods
In an industrial setting, the compound is produced through a series of controlled chemical reactions, often using catalysts to improve efficiency and yield. The reactions are carried out under specific conditions of temperature and pressure to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Further oxidation can lead to the formation of additional oxygen-containing functional groups.
Reduction: : Reduction reactions can reduce the dioxo group to hydroxyl groups.
Substitution: : Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various reagents can be used depending on the desired substitution, such as halogens for halogenation.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols.
Substitution: : Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme mechanisms and interactions with biological macromolecules. It may also serve as a probe to investigate cellular processes.
Medicine
The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or as a precursor for pharmaceuticals. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 2,5-Dioxo-4a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carboxylic acid ethyl ester exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to produce a biological response. The pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxylic acid ethyl ester: : Similar structure but lacks the dioxo and methyl groups.
2,5-Dioxo-4a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carboxylic acid methyl ester: : Similar but with a methyl ester instead of an ethyl ester.
Uniqueness
The presence of both the dioxo group and the methyl group at the 4a-position makes this compound unique compared to its analogs
Properties
IUPAC Name |
ethyl 4a-methyl-2,5-dioxo-4,6,7,8-tetrahydro-3H-naphthalene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-18-13(17)12-9-5-4-6-11(16)14(9,2)8-7-10(12)15/h3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBCOYHHOYPMGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCC(=O)C2(CCC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456692 | |
Record name | AGN-PC-00N1L3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173675-23-4 | |
Record name | AGN-PC-00N1L3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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